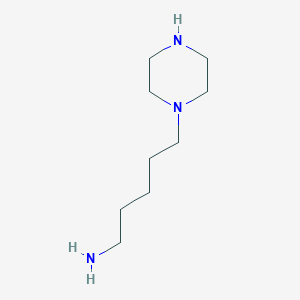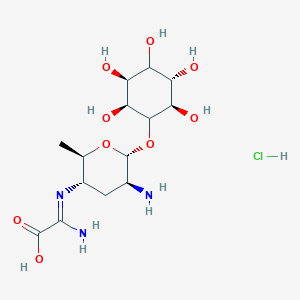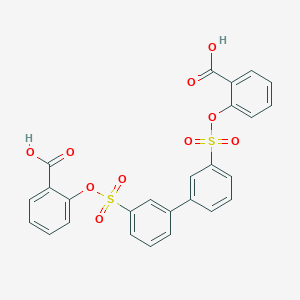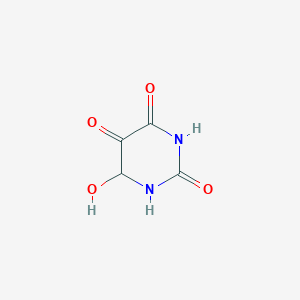
6-Hydroxy-1,3-diazinane-2,4,5-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-1,3-diazinane-2,4,5-trione, also known as uracil-6-ol, is a heterocyclic organic compound belonging to the class of pyrimidines. It is a derivative of uracil, which is a naturally occurring pyrimidine base found in RNA and DNA. The compound has attracted considerable attention in recent years due to its potential applications in scientific research.
作用机制
The exact mechanism of action of 6-Hydroxy-1,3-diazinane-2,4,5-trione is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
6-Hydroxy-1,3-diazinane-2,4,5-trione has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have antibacterial and antiviral activity. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 6-Hydroxy-1,3-diazinane-2,4,5-trione in lab experiments is its wide range of biological activities. The compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a valuable tool for studying various diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions to minimize any potential risks.
未来方向
There are many potential future directions for research on 6-Hydroxy-1,3-diazinane-2,4,5-trione. One area of interest is the development of new therapeutic agents based on the compound's biological activities. For example, researchers may investigate the use of the compound in combination with other drugs to enhance its efficacy. Another area of interest is the development of new diagnostic tools based on the compound's ability to selectively target specific enzymes and signaling pathways. Finally, researchers may investigate the potential use of the compound in the treatment of other diseases, such as autoimmune disorders and metabolic diseases.
合成方法
The synthesis of 6-Hydroxy-1,3-diazinane-2,4,5-trione is typically achieved through the reaction of uracil with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of oxidation and reduction steps, resulting in the formation of the desired product.
科学研究应用
6-Hydroxy-1,3-diazinane-2,4,5-trione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
属性
CAS 编号 |
19186-12-0 |
|---|---|
产品名称 |
6-Hydroxy-1,3-diazinane-2,4,5-trione |
分子式 |
C4H4N2O4 |
分子量 |
144.09 g/mol |
IUPAC 名称 |
6-hydroxy-1,3-diazinane-2,4,5-trione |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h2,8H,(H2,5,6,9,10) |
InChI 键 |
QDGZKCSFHGNRFP-UHFFFAOYSA-N |
SMILES |
C1(C(=O)C(=O)NC(=O)N1)O |
规范 SMILES |
C1(C(=O)C(=O)NC(=O)N1)O |
同义词 |
2,4,5(3H)-Pyrimidinetrione, dihydro-6-hydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



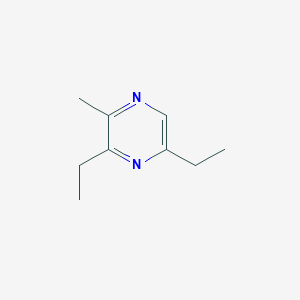
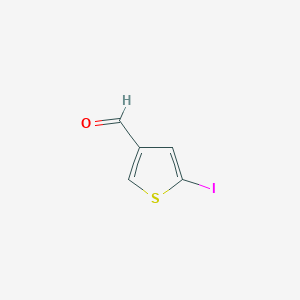
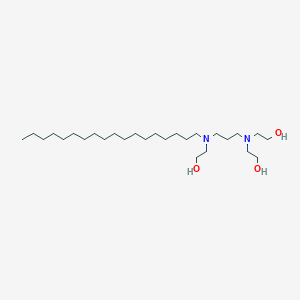

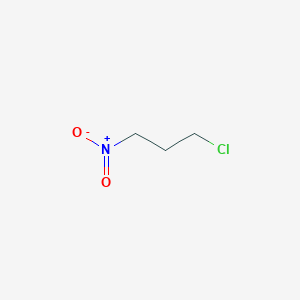

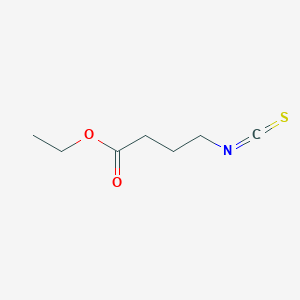



![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
